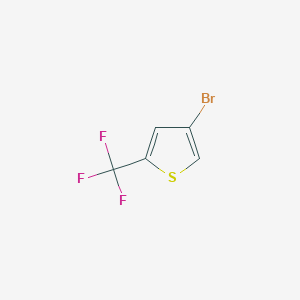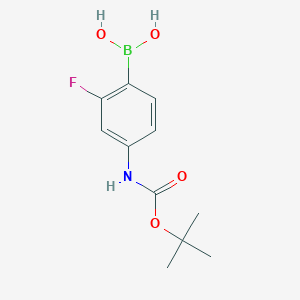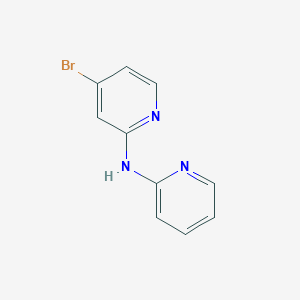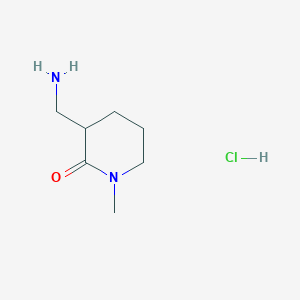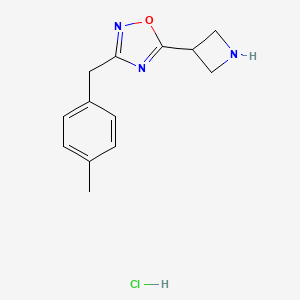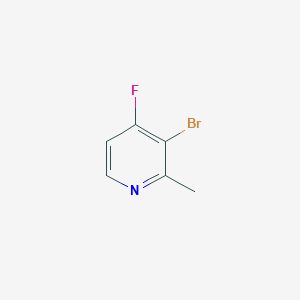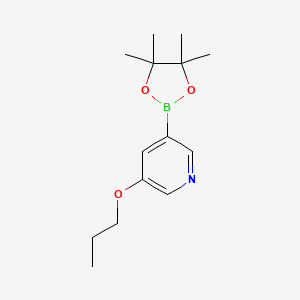![molecular formula C13H20ClNS B1379105 2-[(Benzylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864052-29-8](/img/structure/B1379105.png)
2-[(Benzylsulfanyl)methyl]piperidine hydrochloride
説明
“2-[(Benzylsulfanyl)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNS . It has a molecular weight of 257.82 g/mol . This compound is likely used for research purposes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a benzylsulfanyl group and a methyl group attached to the piperidine ring .科学的研究の応用
N-dealkylation and Metabolism of Arylpiperazine Derivatives
Arylpiperazine derivatives, undergoing extensive metabolism, including N-dealkylation, highlight the role of similar compounds in developing treatments for conditions like depression, psychosis, or anxiety. The metabolic pathways involve CYP3A4-dependent processes, leading to various neurotransmitter receptor effects. This understanding helps in designing drugs with targeted actions and manageable side effects (Caccia, 2007).
DNA Binding and Molecular Design
The interaction of certain piperidine derivatives with DNA, as seen with Hoechst 33258 analogues, demonstrates the application of similar compounds in molecular biology and drug design. These derivatives bind to the DNA minor groove, offering insights into DNA recognition and binding mechanisms, aiding the design of new drugs with improved efficacy and specificity (Issar & Kakkar, 2013).
Antipsychotic and Mood Disorder Treatments
Compounds like lurasidone, featuring similar structural components, are developed for psychotic and mood disorders treatment, showing the potential use of “2-[(Benzylsulfanyl)methyl]piperidine hydrochloride” in creating new therapeutic agents. Their distinct pharmacodynamic profiles point to the importance of chemical structure in achieving desired therapeutic outcomes with lower side effects (Pompili et al., 2018).
Synthesis and Evaluation of Ligands for Receptors
The exploration of arylcycloalkylamines, including phenylpiperidines, in synthesizing ligands for D2-like receptors, underscores the significance of “this compound” in medicinal chemistry. These compounds' synthesis aids in understanding receptor-ligand interactions, potentially leading to the development of new antipsychotic medications with specific receptor affinities (Sikazwe et al., 2009).
Inhibitors of Cytochrome P450 Isoforms
The study on chemical inhibitors of cytochrome P450 isoforms, vital for drug metabolism, highlights the relevance of structurally related compounds in predicting drug-drug interactions and optimizing dosing strategies for medications. Understanding these inhibitors' selectivity and potency can inform the safe and effective use of drugs metabolized by these pathways (Khojasteh et al., 2011).
将来の方向性
生化学分析
Biochemical Properties
2-[(Benzylsulfanyl)methyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the beta secretase enzyme, which is involved in the production of amyloid-beta peptides, a hallmark of Alzheimer’s disease . By inhibiting beta secretase, this compound may reduce the formation of amyloid plaques, thereby potentially mitigating the progression of Alzheimer’s disease.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation of these biomolecules. For instance, its interaction with cholinesterase enzymes results in the inhibition of acetylcholine breakdown, thereby increasing acetylcholine levels in the synaptic cleft . Additionally, it modulates gene expression by influencing transcription factors and other regulatory proteins, which can lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained inhibition of cholinesterase activity, which may have therapeutic implications for chronic neurological conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance cognitive function and memory retention in animal models of Alzheimer’s disease . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and hepatotoxicity . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter metabolite levels, which may have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it is transported across the blood-brain barrier by specialized transporters, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues can influence its localization and accumulation, which are important for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum and mitochondria . Post-translational modifications and targeting signals play a role in its localization, which can affect its interaction with other biomolecules and its overall efficacy.
特性
IUPAC Name |
2-(benzylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS.ClH/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZALSRIXRORVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CSCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)

